4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride and its derivatives has been a subject of extensive research. For instance, a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives were developed as potent steroid sulfatase (STS) inhibitors for the treatment of breast cancer . Another study successfully synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Molecular Structure Analysis
The molecular structure of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride is established by NMR and MS analysis . The structure contains a triazole ring attached to a phenol group . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride are mainly related to its use in the synthesis of various derivatives. For instance, the sulfamate group (sulfate mimic) is speculated to undergo a nucleophilic substitution reaction with the fGly residue that results in the sulfamoylation and inactivation of the catalytic site .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride include high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . It is a white solid.Scientific Research Applications
Novel Triazole Derivatives and Patent Landscape
Triazoles, including derivatives similar to 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride, are pivotal in drug discovery due to their broad biological activities. The patent landscape from 2008 to 2011 highlights the pharmaceutical industry's interest in triazoles for developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds are essential for addressing neglected diseases and bacterial resistance, emphasizing the need for innovative synthesis methods aligned with green chemistry principles (Ferreira et al., 2013).
Synthetic Routes and Bioconjugation
The versatility of 1,2,3-triazoles as scaffolds in organic synthesis is well-documented, with significant contributions to drug discovery, bioconjugation, and material science. The copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, facilitates the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, demonstrating wide biological activities and potential for developing biologically active triazoles (Kaushik et al., 2019).
Environmental and Material Science Applications
Beyond pharmaceuticals, triazole derivatives, including those structurally related to 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride, find applications in environmental science and material development. For example, triazole-based compounds have been explored as corrosion inhibitors for metals, highlighting their potential in industrial applications to protect against environmental degradation (Hrimla et al., 2021).
Proton-Conducting Polymeric Membranes
In the realm of advanced materials, triazoles serve as fundamental components for developing proton-conducting membranes in fuel cells. These applications underscore the importance of 1,2,4-triazole derivatives in enhancing electrolyte membrane characteristics, such as thermal stability and ionic conductivity, vital for high-performance energy devices (Prozorova & Pozdnyakov, 2023).
Future Directions
The future directions for 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride involve its potential use in the development of novel and effective cancer therapies . Its derivatives have shown promising results in inhibiting the proliferation of cancer cells and could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
4-(2H-triazol-4-yl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c12-7-3-1-6(2-4-7)8-5-9-11-10-8;/h1-5,12H,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUYAIFCWJZHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride |
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